molecular formula C19H17ClN6OS B10811216 N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide CAS No. 312531-89-8

N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide

Cat. No.: B10811216
CAS No.: 312531-89-8
M. Wt: 412.9 g/mol
InChI Key: KCDMYJYWSJKLDJ-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide is a synthetic small molecule featuring a triazinoindole core fused with a pyridine ring. The structure includes a 5-methyl substituent on the triazinoindole moiety, a sulfanyl-linked butanamide chain, and a 5-chloropyridin-2-yl group as the terminal amide substituent (Fig. 1). This compound belongs to a class of molecules designed for targeted protein interactions, particularly in kinase or bacterial quorum-sensing inhibition research .

Properties

CAS No.

312531-89-8

Molecular Formula

C19H17ClN6OS

Molecular Weight

412.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C19H17ClN6OS/c1-3-14(18(27)22-15-9-8-11(20)10-21-15)28-19-23-17-16(24-25-19)12-6-4-5-7-13(12)26(17)2/h4-10,14H,3H2,1-2H3,(H,21,22,27)

InChI Key

KCDMYJYWSJKLDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Triazinoindole Core: The 5-methyl-5H-[1,2,4]triazino[5,6-b]indole scaffold contributes to planar aromaticity, enabling π-π stacking interactions with protein binding pockets.
  • Sulfanyl Linker : The thioether (-S-) group enhances conformational flexibility and modulates electronic properties.
  • 5-Chloropyridin-2-YL Group : The chloropyridine substituent may improve target selectivity via halogen bonding .

Synthesis typically involves coupling 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with brominated intermediates (e.g., tert-butyl 2-bromoacetate derivatives) under basic conditions, followed by deprotection and amide bond formation with substituted anilines .

Comparison with Structural and Functional Analogs

Structural Analogues of Triazinoindole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name R<sup>1</sup> (Triazinoindole) R<sup>2</sup> (Amide Chain) Aromatic Substituent Molecular Weight (g/mol) Key Data Reference ID
Target Compound 5-Methyl Butanamide 5-Chloropyridin-2-YL Not reported N/A -
N-(4-Chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide 5-Methyl Acetamide 4-Chlorophenyl ~366.84 IC50 (Ephrin B2): >136,000 nM
2-((5-Ethyl-triazinoindol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide 5-Ethyl Acetamide 4-Methylpyridin-2-YL 378.45 logP: 3.24; Polar SA: 65.47 Ų
N-(4-Phenoxyphenyl)-2-((8-bromo-5-methyl-triazinoindol-3-yl)thio)acetamide 8-Bromo-5-Methyl Acetamide 4-Phenoxyphenyl ~472.34 Purity: 95%
NV5 (Antagonist of MvfR) 5-Methyl Ethaneamide 4-Pyridin-2-yloxyphenyl Not reported Inhibits alkylquinolone AI biosynthesis
2-(5-Ethyl-triazinoindol-3-ylthio)-N-(2-methoxyphenyl)butanamide 5-Ethyl Butanamide 2-Methoxyphenyl 421.52 Storage: Room temperature

Key Observations :

The 5-ethyl analog () shows higher logP (3.24 vs. ~2.8 for methyl derivatives), suggesting increased hydrophobicity, which may affect membrane permeability .

Amide Chain Length :

  • Butanamide derivatives (e.g., ) exhibit longer chain flexibility compared to acetamide analogs, which could modulate binding kinetics in elongated protein pockets .

Aromatic Group Impact: Chloropyridine (target compound) and pyridin-2-yloxyphenyl (NV5) substituents engage in halogen bonding or π-stacking, critical for inhibiting bacterial quorum-sensing (e.g., MvfR) .

Functional Comparisons

Physicochemical Properties

  • Solubility : Brominated derivatives (e.g., Compound 25) have lower aqueous solubility due to increased molecular weight and hydrophobicity .
  • logP Trends: Ethyl-substituted triazinoindoles (logP = 3.24) are more lipophilic than methyl analogs, aligning with their higher predicted tissue penetration .

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